N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide
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Overview
Description
N-BENZYL-3-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzyl group attached to a benzamide core, which is further substituted with a dimethyl-pyrazole-sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through a [3+2] cycloaddition reaction of an isocyanide with an alkyne . The sulfonamide group can be introduced via sulfonylation of the pyrazole ring using sulfonyl chlorides under basic conditions . The benzyl group is then attached through a nucleophilic substitution reaction, and the final benzamide structure is formed by amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-BENZYL-3-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-BENZYL-3-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing enzyme activity . The benzyl and pyrazole groups may enhance binding affinity and specificity to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-3-(DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE: Similar structure but lacks the 13-dimethyl substitution, which may affect its reactivity and binding properties.
N-BENZYL-3-(METHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE: Contains a methyl group instead of a dimethyl group, potentially altering its chemical and biological activity.
Uniqueness
N-BENZYL-3-(13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDO)BENZAMIDE is unique due to the presence of the 13-dimethyl substitution on the pyrazole ring, which can significantly influence its chemical reactivity and biological interactions. This substitution may enhance its stability and binding affinity to specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-benzyl-3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H20N4O3S/c1-14-18(13-23(2)21-14)27(25,26)22-17-10-6-9-16(11-17)19(24)20-12-15-7-4-3-5-8-15/h3-11,13,22H,12H2,1-2H3,(H,20,24) |
InChI Key |
IZISVHBYEAEKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
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